molecular formula C7H5Cl3O3S B11946730 2,4,6-Trichlorophenyl methanesulfonate CAS No. 129248-61-9

2,4,6-Trichlorophenyl methanesulfonate

Cat. No.: B11946730
CAS No.: 129248-61-9
M. Wt: 275.5 g/mol
InChI Key: RETMUCXYMQKDDY-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl methanesulfonate is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of phenol, where the phenolic hydrogen is replaced by a methanesulfonate group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorophenyl methanesulfonate can be synthesized through the reaction of 2,4,6-trichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,4,6-Trichlorophenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichlorophenyl methanesulfonate is unique due to its specific reactivity and the presence of the methanesulfonate group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industry .

Properties

CAS No.

129248-61-9

Molecular Formula

C7H5Cl3O3S

Molecular Weight

275.5 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) methanesulfonate

InChI

InChI=1S/C7H5Cl3O3S/c1-14(11,12)13-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

RETMUCXYMQKDDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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